L-phenylalanine benzyl ester p-toluenesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-phenylalanine benzyl ester p-toluenesulfonate can be synthesized through the esterification of L-phenylalanine with benzyl alcohol in the presence of p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an appropriate solvent, such as toluene, to form a heterogeneous azeotrope with water, which is removed to drive the reaction to completion . The product is then isolated as a crystalline and stable p-toluenesulfonate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-phenylalanine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.
Hydrolysis: Breaking down of the ester bond in the presence of water and an acid or base catalyst.
Substitution: Replacement of functional groups in the molecule under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include p-toluenesulfonic acid, benzyl alcohol, and various solvents such as toluene . Reaction conditions often involve refluxing the reactants and removing water to drive the reaction to completion .
Major Products Formed
The major products formed from reactions involving this compound include the corresponding esters and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
L-phenylalanine benzyl ester p-toluenesulfonate has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Chemical Synthesis: Employed in the synthesis of various organic compounds and intermediates.
Biological Studies: Utilized in studies involving amino acid derivatives and their biological activities.
Pharmaceutical Research: Investigated for potential therapeutic applications and drug development.
Mechanism of Action
The mechanism of action of L-phenylalanine benzyl ester p-toluenesulfonate involves its role as a precursor in peptide synthesis. It reacts with other amino acids or peptides to form peptide bonds, facilitated by the ester and amine functional groups . The molecular targets and pathways involved include the activation of carboxyl groups and nucleophilic attack by amine groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-phenylalanine benzyl ester p-toluenesulfonate include:
- L-alanine benzyl ester p-toluenesulfonate
- L-glutamic acid benzyl ester p-toluenesulfonate
- L-aspartic acid benzyl ester p-toluenesulfonate
Uniqueness
This compound is unique due to its specific structure, which includes the benzyl ester and p-toluenesulfonate groups. This structure imparts distinct chemical properties and reactivity, making it particularly useful in peptide synthesis and other chemical applications .
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGBBIPWXUQST-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
962-39-0 (Parent) | |
Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-78-9 | |
Record name | L-Phenylalanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1738-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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